N-[(2,5-difluorophenyl)methyl]cyclopropanamine
Description
N-[(2,5-Difluorophenyl)methyl]cyclopropanamine is a cyclopropylamine derivative featuring a 2,5-difluorobenzyl substituent. The 2,5-difluorophenyl group is a critical pharmacophore, often employed to enhance binding affinity and metabolic stability in drug candidates .
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C10H11F2N/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2 |
InChI Key |
ZYKQWILYFGTECA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-difluorophenyl)methyl]cyclopropanamine typically involves the reaction of 2,5-difluorobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[(2,5-difluorophenyl)methyl]cyclopropanamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.
Substitution: It can participate in substitution reactions where the fluorine atoms or the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-[(2,5-difluorophenyl)methyl]cyclopropanone.
Reduction: Formation of N-[(2,5-difluorophenyl)methyl]cyclopropylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(2,5-difluorophenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,5-difluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the cyclopropanamine moiety can influence its overall reactivity and stability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate certain biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[(2,5-difluorophenyl)methyl]cyclopropanamine with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:
Key Findings :
Substituent Effects: Fluorine vs. Nitro: The 2,5-difluorophenyl group offers superior metabolic stability compared to the nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine, which may generate reactive metabolites . Fluorine vs. Positional Isomerism: The 2,5-difluoro substitution (target compound) vs. 3,5-difluoro () alters electronic distribution, affecting interactions with hydrophobic binding pockets .
Physicochemical Properties :
- The target compound’s molecular weight (183.20 g/mol) is lower than its nitro and methoxy analogs, favoring better bioavailability.
- Fluorinated derivatives generally exhibit lower logP values than methoxy-substituted compounds, enhancing aqueous solubility .
Pharmacological Relevance :
- The 2,5-difluorophenyl motif is critical in TRK inhibitors (e.g., ’s compound), where it enhances kinase binding and resistance to oxidative metabolism .
- Pyrazolylmethyl analogs () were discontinued, possibly due to synthetic challenges or suboptimal pharmacokinetics .
Safety and Handling :
- Nitro-substituted analogs carry precautionary statements due to undefined toxicity, whereas fluorinated compounds prioritize handling for electrostatic hazards .
Biological Activity
N-[(2,5-difluorophenyl)methyl]cyclopropanamine is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. The compound, characterized by the molecular formula C10H11F2N, includes a cyclopropane ring and a difluorophenyl substituent, which may enhance its interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C10H11F2N |
| Molecular Weight | 183.20 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZYKQWILYFGTECA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NCC2=C(C=CC(=C2)F)F |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl group enhances the compound's binding affinity, potentially modulating various biochemical pathways. Preliminary studies suggest that it may influence neurotransmitter systems, which are crucial in conditions like anxiety and depression.
Biological Activity and Applications
Research indicates that this compound exhibits various biological activities:
- Neurotransmitter Interaction : The compound may interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
- Pharmacological Potential : It has been explored for its anti-inflammatory and anticancer properties, highlighting its versatility as a pharmaceutical agent.
- Chemical Synthesis : As a building block in organic synthesis, it aids in the development of more complex molecules for various applications in medicinal chemistry.
Case Studies
- Neuropharmacology Study : A study investigating the effects of this compound on anxiety-like behaviors in rodent models showed promising results. The compound demonstrated anxiolytic effects at specific dosages, indicating its potential as a therapeutic agent for anxiety disorders.
- Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. This effect is attributed to its ability to modulate signaling pathways involved in cell growth and apoptosis .
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds, the following table summarizes key comparisons:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| This compound | Cyclopropane ring with difluorophenyl | Modulates neurotransmitter systems |
| N-[(2,4-difluorophenyl)methyl]cyclopropanamine | Cyclopropane ring with different fluorine placement | Potential antidepressant effects |
| 2-(3,4-Difluorophenyl)cyclopropanamine | Similar cyclopropane structure | Enhanced lipophilicity affecting receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
